![molecular formula C22H21Cl2N5 B121425 N'-(7-chloroquinolin-4-yl)-N-[2-[(7-chloroquinolin-4-yl)amino]ethyl]ethane-1,2-diamine CAS No. 215592-20-4](/img/structure/B121425.png)
N'-(7-chloroquinolin-4-yl)-N-[2-[(7-chloroquinolin-4-yl)amino]ethyl]ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N'-(7-chloroquinolin-4-yl)-N-[2-[(7-chloroquinolin-4-yl)amino]ethyl]ethane-1,2-diamine is a derivative of 4-aminoquinoline, which is a class of compounds known for their pharmaceutical properties, particularly in the treatment of malaria and certain viral infections. The structure of this compound suggests that it may have potential as a therapeutic agent due to the presence of the 7-chloroquinolin-4-yl moiety, which is a common feature in antimalarial drugs such as chloroquine .
Synthesis Analysis
The synthesis of 4-aminoquinoline derivatives typically involves the reaction of substituted quinolines with amines. In the case of the compound , it is likely synthesized by a similar method, reacting 7-chloroquinoline with an appropriate ethane-1,2-diamine derivative. The synthesis process is confirmed by spectral analyses such as NMR and mass spectrometry, ensuring the correct structure and purity of the compound .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often confirmed using techniques like single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the molecule. Although the specific structure of N'-(7-chloroquinolin-4-yl)-N-[2-[(7-chloroquinolin-4-yl)amino]ethyl]ethane-1,2-diamine is not provided, similar nickel complexes with quinoline ligands have been structurally characterized, suggesting that such analyses are feasible and informative for understanding the compound's potential reactivity and interactions .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including cyclization and rearrangement, depending on the substituents and reaction conditions. For instance, 3-chloroquinoline-2,4-diones can react with amines to form new quinazoline derivatives through molecular rearrangement . Similarly, the compound may also undergo reactions that could modify its structure and potentially enhance its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are crucial for their application as pharmaceutical agents. These properties are influenced by the molecular structure and substituents present on the quinoline core. The compound's reactivity with other molecules, such as alkylaluminiums, can also provide insights into its behavior in biological systems and its potential as a catalyst in chemical reactions .
Relevant Case Studies
Case studies involving 4-aminoquinoline derivatives have demonstrated their effectiveness in various biological applications. For example, certain derivatives have shown cytotoxic effects against human breast tumor cell lines, indicating their potential as anticancer agents . Additionally, some 7-chloro-4-aminoquinoline derivatives have exhibited promising anti-malarial and anti-viral effects, including activity against Plasmodium falciparum and SARS-CoV-2, highlighting the therapeutic relevance of these compounds .
科学的研究の応用
Synthesis and Antiplasmodial Activity
N'-(7-chloroquinolin-4-yl)-N-[2-[(7-chloroquinolin-4-yl)amino]ethyl]ethane-1,2-diamine and its analogues have been synthesized and evaluated for their antiplasmodial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. These compounds exhibit significant in vitro antiplasmodial activity, making them potential candidates for antimalarial drug development. The synthesis involves key steps like the cleavage of a ferrocene–Sn bond with n-BuLi to give a lithiumferrocenide species, which is then treated with an electrophile. X-ray crystal and molecular structures of these compounds have also been reported, providing insight into their potential mode of action against the malaria parasite (Beagley et al., 2002; Beagley et al., 2003).
Antimalarial Efficacy of Bisquinolines
A series of bisquinoline compounds, including N1‐(7‐chloroquinolin-4‐yl) ethane‐1,2‐diamine derivatives, were synthesized and assessed for their antimalarial efficacy against chloroquine-sensitive and resistant Plasmodium falciparum strains. Certain compounds in this series demonstrated superior activity compared to chloroquine, highlighting their potential as new antimalarial agents capable of overcoming chloroquine resistance (Kondaparla et al., 2017).
Cytotoxicity Evaluation for Cancer Therapy
4-aminoquinoline derivatives, including N'-(7-chloroquinolin-4-yl)-N-[2-[(7-chloroquinolin-4-yl)amino]ethyl]ethane-1,2-diamine, have been synthesized and their cytotoxic effects were evaluated on human breast tumor cell lines. These studies indicate that certain derivatives are potent against cancer cells, suggesting that 4-aminoquinolines could serve as prototypes for developing new classes of anticancer agents (Zhang et al., 2007).
Exploration in Organometallic Complexes
Pentamethylcyclopentadienyl-rhodium and iridium complexes containing N'-(7-chloroquinolin-4-yl)-N-[2-[(7-chloroquinolin-4-yl)amino]ethyl]ethane-1,2-diamine as ligands have been synthesized and characterized. These complexes were evaluated for their in vitro antimalarial activity against chloroquine-sensitive and resistant strains of Plasmodium falciparum. The study provides valuable insights into the role of organometallic complexes in antimalarial drug development (Ekengard et al., 2016).
特性
IUPAC Name |
N'-(7-chloroquinolin-4-yl)-N-[2-[(7-chloroquinolin-4-yl)amino]ethyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N5/c23-15-1-3-17-19(5-7-26-21(17)13-15)28-11-9-25-10-12-29-20-6-8-27-22-14-16(24)2-4-18(20)22/h1-8,13-14,25H,9-12H2,(H,26,28)(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUWSRXSOBVXEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)NCCNCCNC3=C4C=CC(=CC4=NC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-Chloro-4-quinolinyl)-N'-[2-[(7-chloro-4-quinolinyl)amino]ethyl]-1,2-ethanediamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

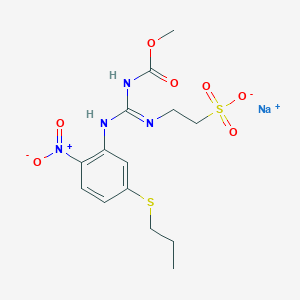
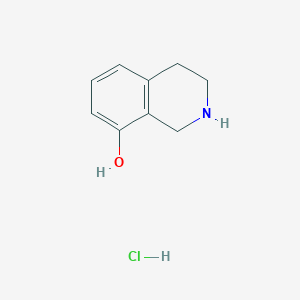
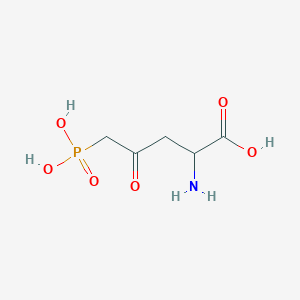






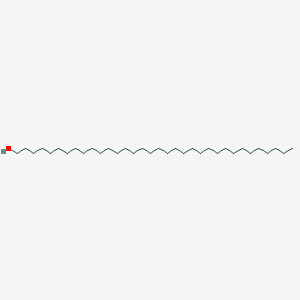

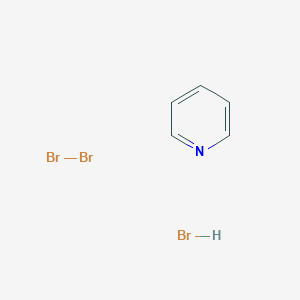
![[(2S,3S,4Ar,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-4a,5,6,7,8,8a-hexahydro-[1,4]dioxino[2,3-c]pyridin-8-yl]methanol](/img/structure/B121392.png)
![2-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrochloride](/img/structure/B121395.png)